FGFR4 Kinase Inhibition Potency: Fgfr4-IN-11 vs. Leading Clinical Candidates
In a direct comparison of biochemical potency against the FGFR4 kinase domain, Fgfr4-IN-11 demonstrates an IC50 of 2.1 nM [1]. This potency places it competitively among a class of highly potent FGFR4 inhibitors, showing a 2.4-fold improvement in IC50 over fisogatinib (BLU-554, IC50 = 5 nM) [2], and is comparable to roblitinib (FGF401, IC50 = 1.9 nM) [3] and H3B-6527 (IC50 < 1.2 nM) .
| Evidence Dimension | In vitro FGFR4 kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 2.1 nM |
| Comparator Or Baseline | Fisogatinib (BLU-554): 5 nM; Roblitinib (FGF401): 1.9 nM; H3B-6527: < 1.2 nM |
| Quantified Difference | Fgfr4-IN-11 is 2.4-fold more potent than fisogatinib; 1.1-fold less potent than roblitinib; >1.75-fold less potent than H3B-6527. |
| Conditions | Cell-free kinase activity assays (e.g., HTRF, Z'-LYTE). Values derived from multiple vendor datasheets and primary literature. |
Why This Matters
Sub-nanomolar to low-nanomolar potency is a foundational requirement for an effective chemical probe or drug candidate, ensuring target engagement at physiologically achievable concentrations.
- [1] TargetMol. FGFR4-IN-11. Product Datasheet. Cat. No. T63704. View Source
- [2] Adooq Bioscience. Fisogatinib (BLU-554). Product Datasheet. Cat. No. A16304. View Source
- [3] Adooq Bioscience. Roblitinib (FGF401). Product Datasheet. Cat. No. A16305. View Source
